molecular formula C10H15NO B1281459 1-(2-Methylphenoxy)-2-propanamine CAS No. 59722-22-4

1-(2-Methylphenoxy)-2-propanamine

Cat. No.: B1281459
CAS No.: 59722-22-4
M. Wt: 165.23 g/mol
InChI Key: AUWZEXMVEMHCAL-UHFFFAOYSA-N
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Description

1-(2-Methylphenoxy)-2-propanamine is a secondary amine characterized by a propanamine backbone substituted with a 2-methylphenoxy group at the 1-position.

Properties

IUPAC Name

1-(2-methylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWZEXMVEMHCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510501
Record name 1-(2-Methylphenoxy)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59722-22-4
Record name 1-(2-Methylphenoxy)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-Methylphenoxy)-2-propanamine typically involves nucleophilic substitution reactions. One common method is the reaction of 2-methylphenol with epichlorohydrin to form 1-(2-methylphenoxy)-2,3-epoxypropane, which is then reacted with ammonia or an amine to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Methylphenoxy)-2-propanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methylphenoxy)-2-propanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenoxy)-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Aromatic Ring

The pharmacological and physicochemical properties of aryloxy-propanamine derivatives are heavily influenced by substituents on the aromatic ring. Key analogs include:

Compound Name Substituent(s) on Aromatic Ring Molecular Weight (g/mol) CAS Number Key Properties/Applications References
1-(2-Methoxyphenyl)-2-propanamine 2-OCH₃ 165.23 15402-84-3 Bronchodilator analog; reduced Na⁺ channel activity
1-(3,4-Methylenedioxyphenyl)-2-propanamine (MDA) 3,4-O-CH₂-O- 193.25 Serotonergic agonist; hallucinogenic properties
1-[4-(Trifluoromethyl)phenoxy]-2-propanamine 4-CF₃ 219.21 89763-86-0 High lipophilicity; potential CNS activity
1-(4-Fluorophenoxy)-2-propanamine HCl 4-F 217.66 (HCl salt) 1193389-16-0 Biochemical reagent; synthetic intermediate
1-(2,6-Dimethylphenoxy)-2-propanamine 2,6-CH₃ 179.26 Structural analog in clandestine chemistry

Structural and Functional Insights :

  • Electron-Donating vs.
  • Pharmacological Activity : 1-(2-Methoxyphenyl)-2-propanamine (JME-209) exhibits attenuated Na⁺ channel blockade compared to mexiletine, making it a candidate for treating chronic obstructive pulmonary disease . In contrast, MDA’s methylenedioxy group confers serotonin receptor agonism, linked to psychoactive effects .
Pharmacokinetic and Toxicological Considerations
  • Metabolism: Methoxy and methyl groups slow oxidative metabolism, prolonging half-life. For instance, 1-(2-methoxyphenyl)-2-propanamine’s methoxy group reduces first-pass metabolism compared to non-substituted analogs .
  • Toxicity: Substituted phenoxy-propanamines may form reactive metabolites (e.g., quinone intermediates) under oxidative conditions, necessitating detailed safety profiling .

Key Research Findings

  • Bronchodilator Development : 1-(2-Methoxyphenyl)-2-propanamine (JME-209) demonstrated reduced Na⁺ channel disruption compared to mexiletine, preserving bronchodilator efficacy without impairing neurogenic reflexes .
  • Serotonin Receptor Modulation : β-Oxygenated analogs of 1-(4-bromo-2,5-dimethoxyphenyl)-2-propanamine showed enhanced 5-HT2A receptor binding, highlighting the role of substituent polarity in receptor interaction .
  • Synthetic Byproduct Analysis : Impurities in 1,3-bis(aryl)-2-propanamine synthesis (e.g., nitro-propenes) were identified as markers for illicit drug manufacturing, emphasizing the forensic relevance of structural analogs .

Biological Activity

1-(2-Methylphenoxy)-2-propanamine, also known as CAS No. 59722-22-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propanamine backbone with a 2-methylphenoxy substituent. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems, particularly serotonin uptake mechanisms. It has been identified as a selective serotonin reuptake inhibitor (SSRI), which suggests its potential use in treating mood disorders linked to serotonin dysregulation .

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Antidepressant Effects : As an SSRI, it may help in alleviating symptoms of depression by increasing serotonin levels in the synaptic cleft.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntidepressantSelective serotonin reuptake inhibition leading to increased serotonin levels
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntioxidantScavenging of free radicals
Anticancer PotentialInhibition of tumor cell proliferation in vitro

Case Studies and Experimental Evidence

Research involving this compound has yielded promising results:

  • Antidepressant Activity : A study demonstrated that administration of the compound in animal models led to significant reductions in depressive-like behaviors compared to control groups .
  • Inflammation Modulation : In vitro experiments conducted on macrophage cell lines showed that the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases .
  • Antioxidative Effects : A recent study utilized spectroscopic methods to assess the interaction of the compound with bovine serum albumin (BSA), revealing that it effectively quenches reactive oxygen species (ROS), suggesting its role as an antioxidant agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Metabolism : Initial studies suggest hepatic metabolism, although specific metabolic pathways require further investigation.
  • Toxicity Profile : Toxicological assessments are necessary to evaluate safety; preliminary data indicate a favorable profile at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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